[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid
Description
[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with benzyloxy and dimethoxy groups
Properties
IUPAC Name |
(3,5-dimethoxy-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO5/c1-19-13-8-12(16(17)18)9-14(20-2)15(13)21-10-11-6-4-3-5-7-11/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNSHVDTNNYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)OCC2=CC=CC=C2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214659 | |
| Record name | B-[3,5-Dimethoxy-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482627-95-2 | |
| Record name | B-[3,5-Dimethoxy-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482627-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3,5-Dimethoxy-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-(benzyloxy)-3,5-dimethoxybenzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed borylation reaction, where the starting material is reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Purification: The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The boronic acid can react with alcohols to form boronic esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and the aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Alcohols and acid catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Esterification: Boronic esters.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medical research, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases. They are also investigated for their role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and dimethoxy substituents.
4-(Benzyloxy)phenylboronic Acid: Similar structure but without the dimethoxy groups.
3,5-Dimethoxyphenylboronic Acid: Similar structure but without the benzyloxy group.
Uniqueness
[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid is unique due to the presence of both benzyloxy and dimethoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable reagent in specific synthetic applications.
Biological Activity
[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the Suzuki coupling reaction, which allows for the formation of carbon-boron bonds. This reaction utilizes boronic acids as key intermediates and is crucial for creating compounds with enhanced biological properties. The synthesis process generally yields moderate to high purity levels, as indicated in various studies.
Anticancer Activity
Recent studies highlight the anticancer properties of this compound. It has been shown to inhibit tubulin polymerization effectively, which is a critical mechanism in cancer cell proliferation. In vitro tests demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including melanoma and prostate cancer cells.
- IC50 Values : The compound showed IC50 values significantly lower than standard chemotherapeutics in some assays, indicating potent antiproliferative activity. For instance, at concentrations of 5 and 10 µM, it inhibited tubulin polymerization by 30% and 60%, respectively .
Enzyme Inhibition
The compound also exhibits notable enzyme inhibition activities:
- Acetylcholinesterase Inhibition : Moderate inhibition was observed with an IC50 of 115.63 µg/mL.
- Butyrylcholinesterase Inhibition : High inhibition was recorded with an IC50 of 3.12 µg/mL.
- Urease and Tyrosinase Inhibition : The compound demonstrated effective inhibition against these enzymes as well .
Antioxidant and Antibacterial Properties
In addition to its anticancer effects, this compound has shown promising antioxidant activity. It has been tested using various radical scavenging assays (e.g., DPPH and ABTS), demonstrating IC50 values indicating strong antioxidant potential .
Furthermore, antibacterial activity was assessed against Escherichia coli with effective concentrations around 6.50 mg/mL, suggesting its potential use in antimicrobial applications .
Case Studies
Several case studies have explored the biological activity of boronic acids similar to this compound:
- Study on Anticancer Effects : A study evaluated the effects of various boronic acid derivatives on melanoma cells. The results indicated that modifications in the boronic acid structure could enhance anticancer potency significantly.
- Enzyme Activity Assessment : Another study investigated the enzyme inhibitory effects of boronic acid derivatives on cholinesterases and ureases, confirming the importance of structural features in determining biological activity.
Data Summary
| Biological Activity | Assay Method | IC50 Value |
|---|---|---|
| Tubulin Polymerization Inhibition | In Vitro Assay | 5 µM (30% inhibition) |
| Acetylcholinesterase Inhibition | Enzyme Assay | 115.63 µg/mL |
| Butyrylcholinesterase Inhibition | Enzyme Assay | 3.12 µg/mL |
| Urease Inhibition | Enzyme Assay | 1.10 µg/mL |
| Antioxidant Activity | DPPH Scavenging | 0.14 µg/mL |
| Antibacterial Activity | E. coli Assay | 6.50 mg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
